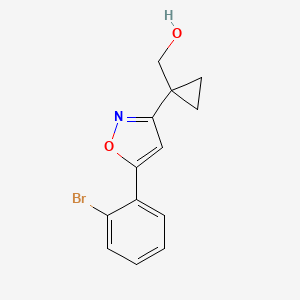
(1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol is a chemical compound that features a bromophenyl group attached to an isoxazole ring, which is further connected to a cyclopropylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne, forming the isoxazole ring.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is brominated using bromine or a brominating agent.
Cyclopropylmethanol Attachment: The final step involves the attachment of the cyclopropylmethanol group to the isoxazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopropylmethanol moiety can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(5-Phenylisoxazol-3-yl)cyclopropyl)methanol: Lacks the bromine atom, which may result in different reactivity and biological activity.
(1-(5-(4-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol: The bromine atom is positioned differently, potentially affecting its chemical and biological properties.
Uniqueness
(1-(5-(2-Bromophenyl)isoxazol-3-yl)cyclopropyl)methanol is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may confer distinct properties and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C13H12BrNO2 |
|---|---|
Molekulargewicht |
294.14 g/mol |
IUPAC-Name |
[1-[5-(2-bromophenyl)-1,2-oxazol-3-yl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H12BrNO2/c14-10-4-2-1-3-9(10)11-7-12(15-17-11)13(8-16)5-6-13/h1-4,7,16H,5-6,8H2 |
InChI-Schlüssel |
PNZAQBUMCZEITD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CO)C2=NOC(=C2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















